molecular formula C8H14O4 B13096289 Tert-butyl 2-hydroxy-3-oxobutanoate

Tert-butyl 2-hydroxy-3-oxobutanoate

Cat. No.: B13096289
M. Wt: 174.19 g/mol
InChI Key: MLSNBLVZGRKBJZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-3-oxobutanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of acetoacetic acid and is commonly used in organic synthesis. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a keto group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acetoacetate with an appropriate oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include tert-butyl acetoacetate derivatives, alcohols, and substituted acetoacetates .

Scientific Research Applications

Tert-butyl 2-hydroxy-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the hydroxy and keto groups allows it to undergo nucleophilic and electrophilic reactions, respectively .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl acetoacetate
  • Ethyl acetoacetate
  • Methyl acetoacetate

Uniqueness

Tert-butyl 2-hydroxy-3-oxobutanoate is unique due to the presence of both hydroxy and keto groups, which provide it with distinct reactivity and versatility in chemical synthesis. Compared to other acetoacetate derivatives, it offers a broader range of applications and can be used in more diverse chemical reactions .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-5(9)6(10)7(11)12-8(2,3)4/h6,10H,1-4H3

InChI Key

MLSNBLVZGRKBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)O

Origin of Product

United States

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